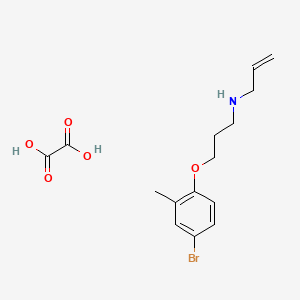
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Overview
Description
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine; oxalic acid is a complex organic compound that combines a brominated aromatic ring with an amine group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine typically involves multiple steps, starting with the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the prop-2-enyl group. The final step involves the reaction of the resulting intermediate with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new drugs or as a biochemical probe.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenoxyacetic acid: Similar structure but with an acetic acid moiety instead of an amine group.
4-bromo-2-methylphenol: A simpler compound that serves as an intermediate in the synthesis of the target compound.
Uniqueness
The uniqueness of 3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c1-3-7-15-8-4-9-16-13-6-5-12(14)10-11(13)2;3-1(4)2(5)6/h3,5-6,10,15H,1,4,7-9H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPQINSHLWQQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCNCC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine;oxalic acid](/img/structure/B4002537.png)
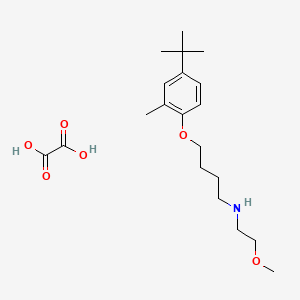
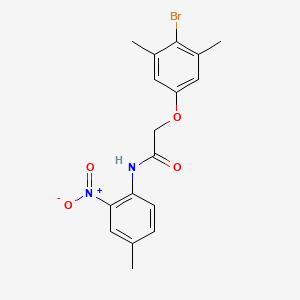
![1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4002571.png)
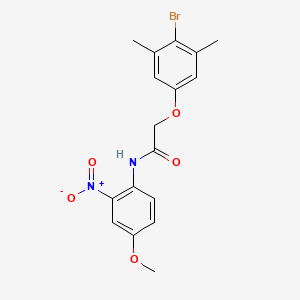
![N-[4-(4-bromo-2-methylphenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4002581.png)
![2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4002589.png)
![Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4002594.png)
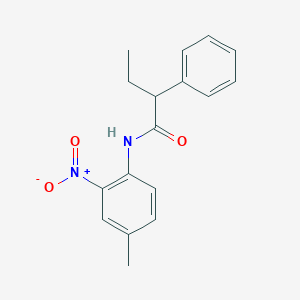
![N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4002598.png)
![{4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone](/img/structure/B4002606.png)
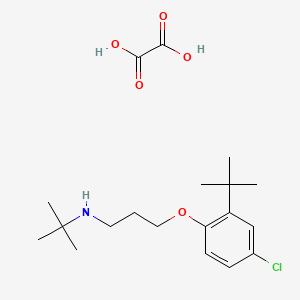
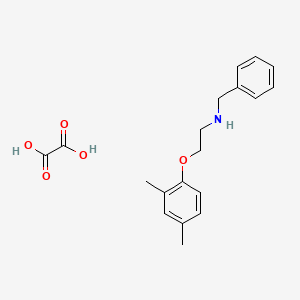
![1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4002635.png)
